molecular formula C22H28N2O B10879133 1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine

1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10879133
M. Wt: 336.5 g/mol
InChI Key: SZVBLAGYHSTQQQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties .

Chemical Reactions Analysis

1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-Cyclopentyl-4-(3-phenoxybenzyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives .

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-cyclopentyl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H28N2O/c1-2-10-21(11-3-1)25-22-12-6-7-19(17-22)18-23-13-15-24(16-14-23)20-8-4-5-9-20/h1-3,6-7,10-12,17,20H,4-5,8-9,13-16,18H2

InChI Key

SZVBLAGYHSTQQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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